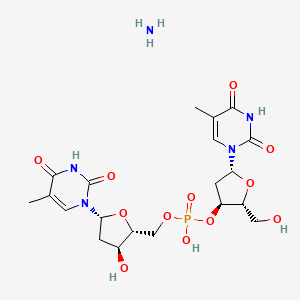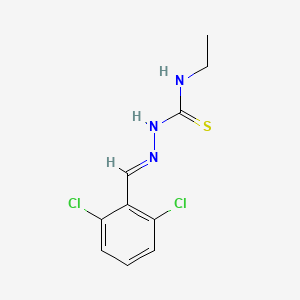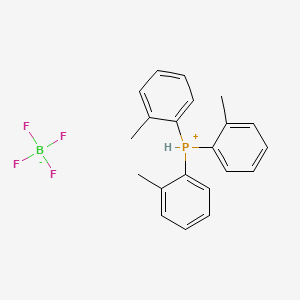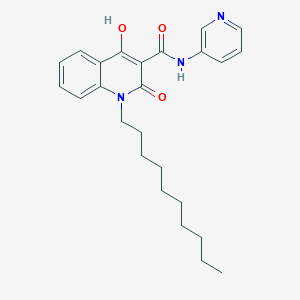
Nickel bromide trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel bromide trihydrate, with the chemical formula NiBr₂·3H₂O, is a yellow-brown crystalline solid. It is an inorganic compound that consists of nickel, bromine, and water. This compound is known for its solubility in water and alcohol, and it is commonly used in various scientific and industrial applications .
Vorbereitungsmethoden
Nickel bromide trihydrate can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of nickel metal with bromine in an ethereal solution at room temperature or at red heat.
Industrial Production Methods: Industrially, this compound is often produced by crystallizing the hexahydrate form from aqueous solutions above 29°C.
Analyse Chemischer Reaktionen
Nickel bromide trihydrate undergoes various chemical reactions:
Types of Reactions: It exhibits Lewis acid character, forming adducts with a variety of Lewis bases.
Common Reagents and Conditions: Common reagents include bromine, sulfuric acid, and various organic solvents.
Major Products: The major products formed from these reactions include various nickel complexes and adducts, which are useful in catalysis and other chemical processes.
Wissenschaftliche Forschungsanwendungen
Nickel bromide trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in cross-coupling reactions and carbonylations. .
Biology: In biological research, it is used to prepare metal-organic frameworks and polymers.
Industry: This compound is used in the photosensitive industry and as an electrolyte in high-energy batteries.
Wirkmechanismus
The mechanism of action of nickel bromide trihydrate involves its ability to form complexes through chelation. By coordinating with bromine atoms and water molecules, it can bind to other molecules, resulting in the formation of stable complexes. These complexes serve as catalysts for various reactions or function as analytical reagents .
Vergleich Mit ähnlichen Verbindungen
Nickel bromide trihydrate can be compared with other similar compounds:
Similar Compounds: Nickel(II) fluoride, nickel(II) chloride, and nickel(II) iodide are some of the similar compounds.
Uniqueness: this compound is unique due to its specific hydration state and its ability to form stable complexes with a variety of Lewis bases.
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Eigenschaften
Molekularformel |
Br2H6NiO3 |
|---|---|
Molekulargewicht |
272.55 g/mol |
IUPAC-Name |
dibromonickel;trihydrate |
InChI |
InChI=1S/2BrH.Ni.3H2O/h2*1H;;3*1H2/q;;+2;;;/p-2 |
InChI-Schlüssel |
UQPSGBZICXWIAG-UHFFFAOYSA-L |
Kanonische SMILES |
O.O.O.[Ni](Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12055969.png)
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)
![Ammonia borane [MI]](/img/structure/B12055981.png)
![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)




![Phenanthrene-[U-13C]](/img/structure/B12056026.png)
![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)
